Methyl 2-bromo-6-formylbenzoate
Overview
Description
Methyl 2-bromo-6-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a formyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-formylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-formylbenzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Methyl 2-bromo-6-carboxybenzoate.
Reduction: Methyl 2-bromo-6-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 2-bromo-6-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its reactive functional groups.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-formylbenzoate involves its reactive functional groups. The bromine atom and formyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-formylbenzoate:
Methyl 4-bromo-3-methylbenzoate: Has a different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-bromo-6-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzoate ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
methyl 2-bromo-6-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUEAGZHYBMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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